![molecular formula C17H19NO3S B224781 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B224781.png)
[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, dimethyl groups, and a benzenesulfonyl group attached to a dihydroindole core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions that may involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,3-dimethylbenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of [(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline.
2,3-dihydro-1H-indole: The core structure of the final compound, which can undergo various modifications to yield different derivatives.
Uniqueness
This compound stands out due to its combination of functional groups, which impart unique chemical properties Its ability to participate in diverse chemical reactions and its potential applications in multiple fields make it a compound of significant interest
Properties
Molecular Formula |
C17H19NO3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3 |
InChI Key |
CEAHFHGLWYSNQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
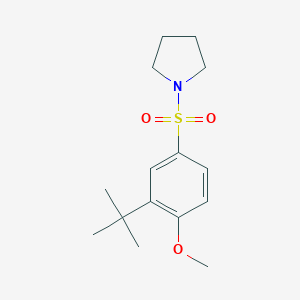
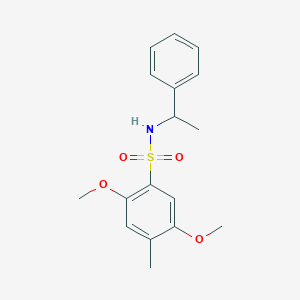
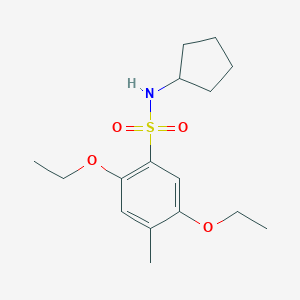
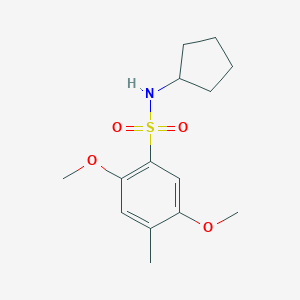

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
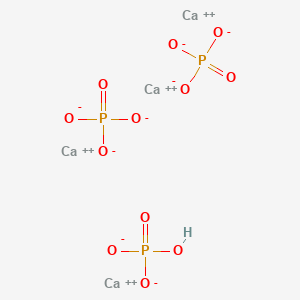
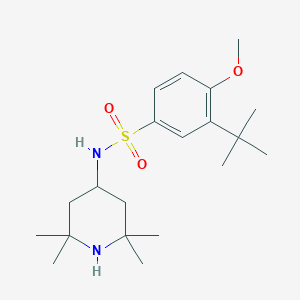
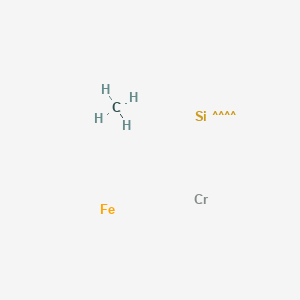
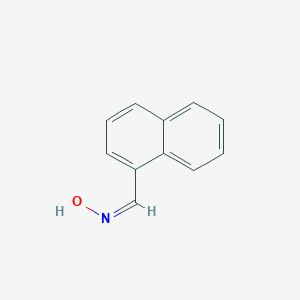
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B224782.png)
